N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide
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Overview
Description
N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide is an organic compound with the molecular formula C17H15ClN2O2 It is characterized by the presence of a chloro-phenyl group, a methylcarbamoyl group, and a nitro-benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: Formation of the corresponding amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Hydrolysis: Formation of carboxylic acid and amine
Scientific Research Applications
N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide
- N-(2-(4-Chloro-phenyl)-1-((furan-2-ylmethyl)-carbamoyl)-vinyl)-benzamide
Uniqueness
N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClN3O4 |
---|---|
Molecular Weight |
359.8g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H14ClN3O4/c1-19-17(23)15(10-11-2-6-13(18)7-3-11)20-16(22)12-4-8-14(9-5-12)21(24)25/h2-10H,1H3,(H,19,23)(H,20,22)/b15-10+ |
InChI Key |
BRAFDKUAUPBIPX-XNTDXEJSSA-N |
SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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